molecular formula C41H46Cl2FeP2Pd B566223 (1,1'-Bis(diphenylphosphino)ferrocene)dichloropalladium Toluene CAS No. 867381-03-1

(1,1'-Bis(diphenylphosphino)ferrocene)dichloropalladium Toluene

Cat. No.: B566223
CAS No.: 867381-03-1
M. Wt: 833.932
InChI Key: NWEBHMXIAMBQMI-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1’-Bis(diphenylphosphino)ferrocene)dichloropalladium Toluene typically involves the reaction of bis(diphenylphosphino)ferrocene with palladium(II) chloride in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of automated systems for mixing and temperature control can further enhance the efficiency of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,1’-Bis(diphenylphosphino)ferrocene)dichloropalladium Toluene is unique due to its high stability and reactivity, which make it particularly effective in catalyzing a wide range of cross-coupling reactions. The ferrocene backbone provides additional stability and electronic properties that enhance its catalytic performance .

Properties

CAS No.

867381-03-1

Molecular Formula

C41H46Cl2FeP2Pd

Molecular Weight

833.932

IUPAC Name

cyclopentyl(diphenyl)phosphane;iron;palladium(2+);toluene;dichloride

InChI

InChI=1S/2C17H19P.C7H8.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;1-7-5-3-2-4-6-7;;;;/h2*1-6,9-12,17H,7-8,13-14H2;2-6H,1H3;2*1H;;/q;;;;;;+2/p-2

InChI Key

NWEBHMXIAMBQMI-UHFFFAOYSA-L

SMILES

CC1=CC=CC=C1.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Fe].[Pd+2]

Synonyms

Dichloro[1,1’-bis(diphenylphosphino)ferrocene]palladium(II) Toluene Adduct;  [1,1’-Bis(diphenylphosphino)ferrocene]palladium DIchloride Toluene Adduct;  [1,1’-Bis(diphenylphosphino)ferrocene]palladium Dichloride Toluene Chloride Adduct;  [1,1’-Bis(diphe

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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